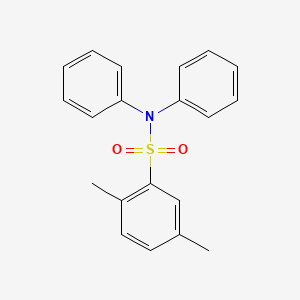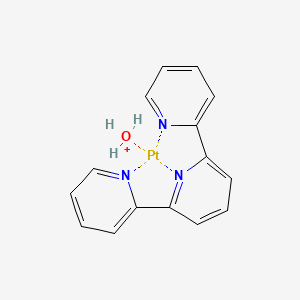
oxidanium;2,6-dipyridin-2-ylpyridine;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum is a complex compound that has garnered significant interest in the fields of chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex. Common reagents used in the synthesis include platinum salts and 2,6-dipyridin-2-ylpyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process is optimized to reduce costs and increase yield, often involving continuous monitoring and adjustment of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of platinum, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized platinum complexes, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . Industrially, it is used in the development of advanced materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center facilitates the formation of coordination bonds with these targets, leading to alterations in their structure and function. This can result in the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other platinum-based complexes such as cisplatin, carboplatin, and oxaliplatin. These compounds share some structural similarities but differ in their specific ligands and overall molecular architecture .
Uniqueness: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with molecular targets compared to other platinum-based compounds, potentially leading to different biological and chemical activities .
Eigenschaften
Molekularformel |
C15H14N3OPt+ |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
InChI-Schlüssel |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)


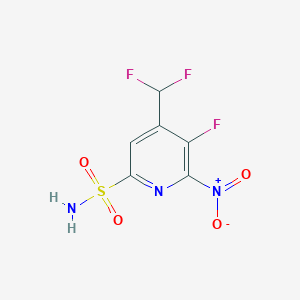
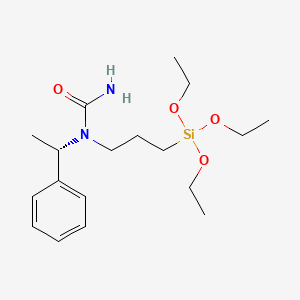
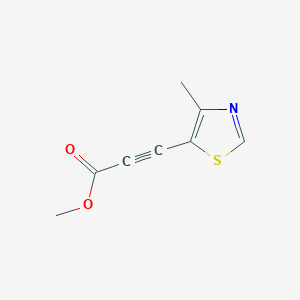
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

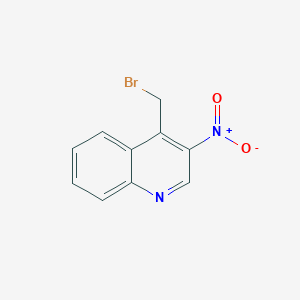
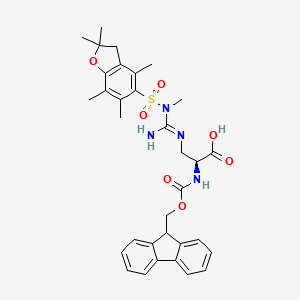
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
